molecular formula C17H21BO3 B492546 2-(6-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 269410-13-1

2-(6-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B492546
CAS RN: 269410-13-1
M. Wt: 284.2g/mol
InChI Key: YEKKKUZPHXIWGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

A compound named “N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” was synthesized by a reaction between 2,2-diphenylethan-1-amine and naproxen . Another series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity .


Chemical Reactions Analysis

The compound “N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen . A series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity .

Scientific Research Applications

Crystallography and Molecular Structure Analysis

Studies have utilized derivatives of 2-(6-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in crystallography and molecular structure analysis. For example, the crystal structure of related compounds has been examined using X-ray diffractometer data, revealing details about the boron atom coordination and molecular arrangement (Seeger & Heller, 1985). Further studies have confirmed the structures of similar compounds using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, coupled with density functional theory (DFT) (Huang et al., 2021).

Catalysis and Polymer Synthesis

The compound and its derivatives have been employed in catalysis and polymer synthesis. For instance, research has shown the use of boron-containing derivatives in the synthesis of polymers via palladium-catalyzed polycondensation (Liversedge et al., 2006).

Fluorescence Probes and Labeling

This chemical has been used in the development of fluorescence probes and labeling reagents. A study explored its use as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols, demonstrating its potential in analytical chemistry (Gatti et al., 1990).

Material Science Applications

In material science, derivatives of this compound have been synthesized for potential applications in new materials, like liquid crystal display (LCD) technology. Research includes the synthesis of boron-containing polyene systems which may have implications for neurodegenerative diseases (Das et al., 2015).

Pharmaceutical Intermediate Synthesis

While excluding drug use and dosage information, it's important to note that related compounds have been synthesized as intermediates in pharmaceutical preparations. For instance, 2-Bromo-6-methoxynaphthalene, a related compound, is a key intermediate in the preparation of non-steroidal anti-inflammatory agents (Xu & He, 2010).

properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)14-8-6-13-11-15(19-5)9-7-12(13)10-14/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKKKUZPHXIWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160771
Record name 2-(6-Methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

269410-13-1
Record name 2-(6-Methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269410-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(6-Methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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